

Serelaxin's Physiological Effects During Pregnancy: A Technical Guide

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Compound of Interest

Compound Name: Serelaxin

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Introduction

Serelaxin, a recombinant form of human gene-2 relaxin, is a peptide hormone that plays a critical role in the maternal physiological adaptations to pregnancy. Its pleiotropic effects on the cardiovascular, renal, and placental systems are of significant interest for understanding normal gestation and for its potential therapeutic applications in pregnancy complications such as preeclampsia. This technical guide provides an in-depth overview of the core physiological effects of **serelaxin** during pregnancy, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Cardiovascular Effects

During pregnancy, the maternal cardiovascular system undergoes profound remodeling to accommodate the increased metabolic demands of the growing fetus. **Serelaxin** is a key mediator of these changes, primarily through its potent vasodilatory effects.

Systemic Hemodynamics

Serelaxin administration mimics the systemic hemodynamic changes observed in normal pregnancy, including an increase in cardiac output and a decrease in systemic vascular resistance.^[1] In animal models, neutralization of endogenous relaxin during early pregnancy prevents these crucial adaptations.^{[1][2]}

Table 1: Effects of **Serelaxin** on Systemic Hemodynamics in Pregnant Rats

Parameter	Model	Treatment	Change	Reference
Cardiac Output	Normal Pregnancy (conscious rats)	Relaxin neutralization	Prevents gestational increase	[1][2]
Cardiac Output	Non-pregnant rats	Chronic serelaxin infusion	~20% increase	[3]
Systemic Vascular Resistance	Normal Pregnancy (conscious rats)	Relaxin neutralization	Prevents gestational decrease	[1][2]
Systemic Vascular Resistance	Non-pregnant rats	Chronic serelaxin infusion	~20% decrease	[3]
Mean Arterial Pressure	RUPP Rat Model of Preeclampsia	Serelaxin (0.4 µg/h)	↓ from 129±3 to 105±4 mmHg	[4]
Mean Arterial Pressure	RUPP Rat Model of Preeclampsia	Serelaxin (4 µg/h)	↓ from 129±3 to 108±5 mmHg	[4]

Arterial Compliance

Serelaxin enhances global arterial compliance, which is the ability of the arteries to expand and contract with cardiac pulsations. This increased compliance helps to buffer the rise in cardiac output without a significant increase in blood pressure. In conscious pregnant rats, the gestational increase in aortic compliance is abrogated by relaxin neutralization.[2]

Table 2: Effects of **Serelaxin** on Arterial Properties in Pregnant Rats

Parameter	Model	Treatment	Change	Reference
Global Arterial Compliance	Normal Pregnancy (conscious rats)	Relaxin neutralization	Prevents gestational increase	[2]
Aortic Compliance	Normal Pregnancy (conscious rats)	Increases in early pregnancy	[3]	

Renal Effects

The renal system also undergoes significant adaptations during pregnancy, characterized by vasodilation and hyperfiltration. **Serelaxin** is a major contributor to these changes.

Renal Hemodynamics

Serelaxin increases renal blood flow (RBF) and glomerular filtration rate (GFR) by reducing renal vascular resistance.[3] These effects are crucial for the increased plasma volume and waste clearance required during pregnancy. In non-pregnant rats, chronic administration of **serelaxin** mimics the renal hemodynamic changes of pregnancy.[3]

Table 3: Effects of **Serelaxin** on Renal Hemodynamics

Parameter	Model	Treatment	Change	Reference
Renal Plasma Flow	Non-pregnant rats	Chronic serelaxin infusion	Mimics increase seen in pregnancy	[3]
Glomerular Filtration Rate	Non-pregnant rats	Chronic serelaxin infusion	Mimics increase seen in pregnancy	[3]
Glomerular Filtration Rate	Late Pregnancy (human, with preeclampsia)	No significant correlation with serum relaxin	89 ± 25 ml/min (vs. 149 ± 33 in normal pregnancy)	[5]
Renal Blood Flow	Late Pregnancy (human)	No significant correlation with serum relaxin	No significant influence	[5]

Placental Effects

Serelaxin plays a role in placental development and function, partly through its influence on angiogenesis and vascular reactivity.

Uterine Artery Remodeling and Blood Flow

Proper remodeling of the uterine spiral arteries is essential for adequate placental perfusion. **Serelaxin** contributes to uterine artery compliance and promotes increased uterine blood flow. [2] In a rat model of preeclampsia (Reduced Uterine Perfusion Pressure - RUPP), **serelaxin** treatment improved the uterine artery resistance index.[4]

Regulation of Angiogenic Factors

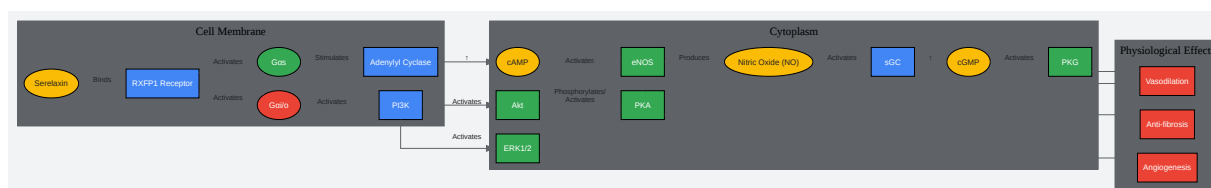
Serelaxin can influence the expression of key angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF) and Placental Growth Factor (PlGF). In human endometrial stromal cells, relaxin stimulates VEGF expression. Relaxin has also been shown to be involved in angiogenesis at the human endometrium by promoting the expression of VEGF.[6] In preeclamptic models, characterized by an anti-angiogenic state with high levels of soluble fms-like tyrosine kinase-1 (sFlt-1), **serelaxin** has been shown to reduce circulating sFlt-1 levels.[4]

Table 4: Effects of **Serelaxin** on Placental and Angiogenic Markers

Parameter	Model	Treatment	Change	Reference
Uterine Artery Resistance Index	RUPP Rat Model of Preeclampsia	Serelaxin (0.4 µg/h)	↓ from 0.66±0.06 to 0.59±0.02	[4]
Uterine Artery Resistance Index	RUPP Rat Model of Preeclampsia	Serelaxin (4 µg/h)	↓ from 0.66±0.06 to 0.58±0.02	[4]
Circulating sFlt-1	RUPP Rat Model of Preeclampsia	Serelaxin (0.4 µg/h)	↓ from 852.3±115.4 to 392.0±103.5 pg/ml	[4]
Circulating sFlt-1	RUPP Rat Model of Preeclampsia	Serelaxin (4 µg/h)	↓ from 852.3±115.4 to 354.8±129.6 pg/ml	[4]
Circulating TNF-α	RUPP Rat Model of Preeclampsia	Serelaxin (4 µg/h)	↓ from 216.4±82.33 to 26.38±16.26 pg/ml	[4]
Placental VEGF Expression	Relaxin-deficient mice (early pregnancy)	Significantly higher on day 1	[7]	

Signaling Pathways

Serelaxin exerts its diverse physiological effects primarily through the activation of its cognate G-protein coupled receptor, Relaxin Family Peptide Receptor 1 (RXFP1).



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Caption: Serelaxin/RXFP1 Signaling Pathways

Activation of RXFP1 by **serelaxin** leads to the stimulation of multiple downstream signaling cascades. Coupling to G α s activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA). Alternatively, coupling to G α i/o can activate the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC) to produce cyclic GMP (cGMP), which activates Protein Kinase G (PKG). Both the cAMP/PKA and NO/cGMP pathways contribute to vasodilation. The PI3K pathway can also lead to the activation of the ERK/MAPK pathway, which is involved in processes like angiogenesis.

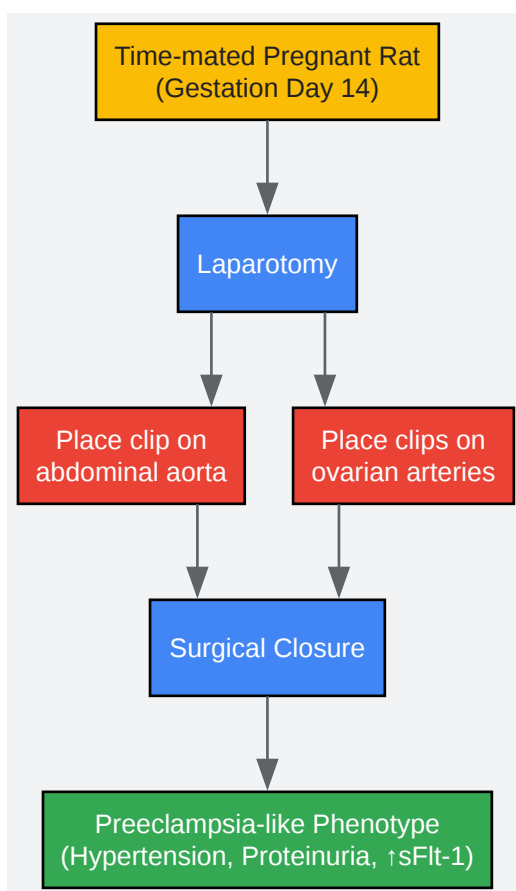
Experimental Protocols

Animal Model: Reduced Uterine Perfusion Pressure (RUPP) in Rats

This model is commonly used to induce a preeclampsia-like syndrome in pregnant rats.

- Animals: Time-mated pregnant Sprague-Dawley rats.

- Procedure: On gestation day 14, a laparotomy is performed. A silver clip (0.203 mm internal diameter) is placed on the abdominal aorta above the iliac bifurcation, and smaller clips (0.100 mm internal diameter) are placed on the ovarian arteries that supply blood to the uterus. This reduces blood flow to the uteroplacental unit.
- Sham Control: A similar surgical procedure is performed without the placement of clips.
- Outcome: The RUPP procedure leads to hypertension, proteinuria, and elevated levels of circulating anti-angiogenic factors like sFlt-1, mimicking key features of human preeclampsia. [4]



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Caption: RUPP Model Experimental Workflow

Chronic Infusion of Serelaxin

- Method: Osmotic mini-pumps (e.g., Alzet) are used for continuous subcutaneous or intraperitoneal infusion of **serelaxin**.

- Preparation: **Serelaxin** is dissolved in a sterile vehicle (e.g., saline) to the desired concentration. The mini-pumps are filled with the **serelaxin** solution according to the manufacturer's instructions.
- Implantation: A small incision is made in the skin (for subcutaneous) or abdominal wall (for intraperitoneal), and the filled mini-pump is inserted. The incision is then closed with sutures or staples.
- Dosage: Dosages used in rat studies typically range from 0.4 to 4 µg/h to achieve physiological to supra-physiological plasma concentrations.[4]

Measurement of Cardiovascular Parameters

- Mean Arterial Pressure (MAP): Can be measured non-invasively in conscious rats using tail-cuff plethysmography or invasively via a catheter implanted in an artery (e.g., carotid or femoral) connected to a pressure transducer.[4]
- Cardiac Output (CO) and Systemic Vascular Resistance (SVR): CO can be measured in conscious, chronically instrumented rats using techniques like thermodilution or Doppler flow probes.[2] SVR is then calculated as MAP divided by CO.
- Arterial Compliance: Global arterial compliance can be assessed in conscious rats by analyzing the diastolic decay of the aortic pressure waveform or by calculating the ratio of stroke volume to pulse pressure.[8]

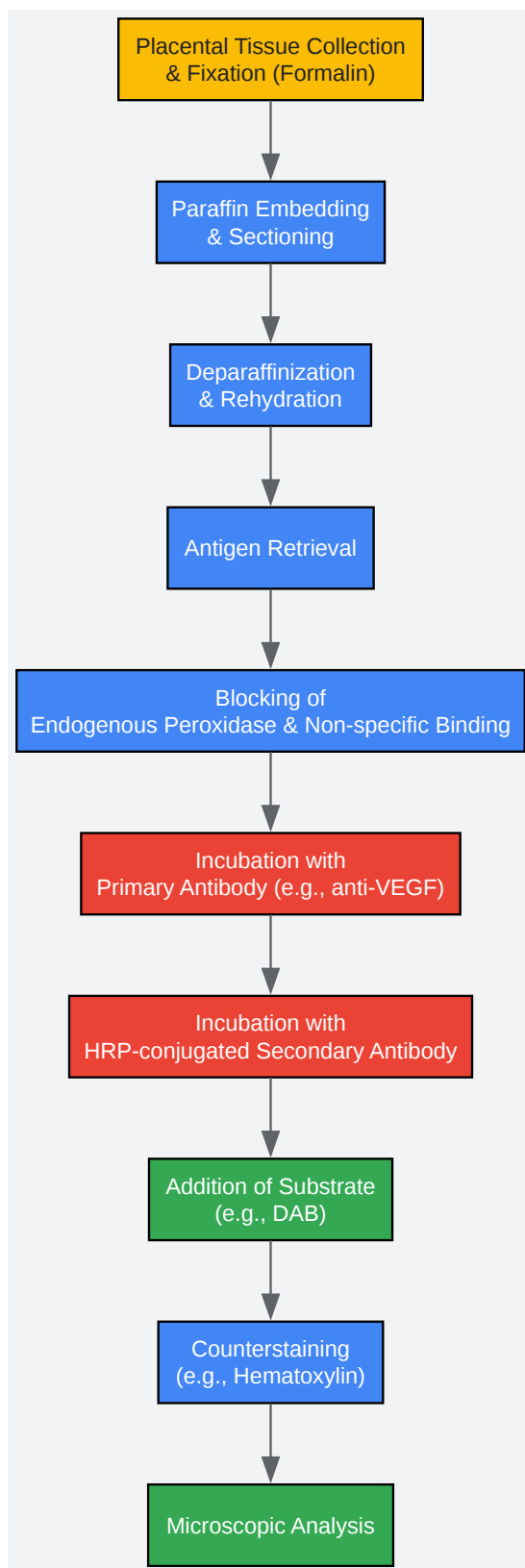
Measurement of Renal Function

- Glomerular Filtration Rate (GFR) and Renal Plasma Flow (RPF): These are typically measured by the clearance of exogenous markers. Inulin clearance is the gold standard for GFR, and para-aminohippurate (PAH) clearance is used for RPF. This involves a continuous intravenous infusion of the markers and timed collection of urine and blood samples.

Measurement of Placental and Angiogenic Factors

- ELISA: Enzyme-linked immunosorbent assays are used to quantify the concentration of circulating proteins such as sFlt-1, PlGF, and TNF-α in plasma or serum samples.[4]

- Immunohistochemistry (IHC): This technique is used to localize the expression of proteins like VEGF within placental tissue sections. It involves incubating tissue slices with a primary antibody against the protein of interest, followed by a secondary antibody conjugated to an enzyme that produces a colored product.[9]



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Caption: Immunohistochemistry Workflow for Placental VEGF

Conclusion

Serelaxin is a pivotal hormone in orchestrating the profound maternal physiological adaptations to pregnancy. Its vasodilatory actions on the systemic and renal vasculature, coupled with its influence on arterial compliance and placental function, are essential for a healthy pregnancy outcome. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the multifaceted roles of **serelaxin** in reproductive physiology and pathology. Further research into the nuanced mechanisms of **serelaxin** action will continue to illuminate its therapeutic potential for pregnancy-related disorders.

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